4-Methoxy-2-methyl-5-sulfanylpyridazin-3(2H)-one
CAS No.: 105651-74-9
Cat. No.: VC17287927
Molecular Formula: C6H8N2O2S
Molecular Weight: 172.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105651-74-9 |
|---|---|
| Molecular Formula | C6H8N2O2S |
| Molecular Weight | 172.21 g/mol |
| IUPAC Name | 4-methoxy-2-methyl-5-sulfanylpyridazin-3-one |
| Standard InChI | InChI=1S/C6H8N2O2S/c1-8-6(9)5(10-2)4(11)3-7-8/h3,11H,1-2H3 |
| Standard InChI Key | VIDZULMPMZUKRE-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=O)C(=C(C=N1)S)OC |
Introduction
Structural and Chemical Identity of Pyridazinone Derivatives
Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms and a ketone group. The substitution pattern on the pyridazinone core significantly influences its chemical behavior and biological activity. In 4-Methoxy-2-methyl-5-sulfanylpyridazin-3(2H)-one, the methoxy group (-OCH₃) at position 4, methyl group (-CH₃) at position 2, and sulfanyl (-SH) group at position 5 create a distinct electronic and steric profile.
Molecular Architecture and Tautomerism
The pyridazin-3(2H)-one scaffold exists in equilibrium between keto and enol tautomers. The 2-methyl substitution stabilizes the keto form by reducing enolization propensity, as observed in N-alkylated pyridazinones . The methoxy group at position 4 contributes electron-donating effects, while the sulfanyl group at position 5 introduces potential for hydrogen bonding and redox activity .
Table 1: Hypothesized Physicochemical Properties
Synthetic Approaches to Pyridazinone Derivatives
While no direct synthesis route for 4-Methoxy-2-methyl-5-sulfanylpyridazin-3(2H)-one is documented, convergent strategies can be extrapolated from related methodologies.
Ring Construction via Cyclocondensation
Pyridazinones are typically synthesized through [4+2] cycloaddition of 1,4-diketones with hydrazines. For example, the hydrogenation of nitro intermediates using palladium catalysts, as demonstrated in 4-methoxy-3-methylaniline synthesis , could be adapted to introduce the sulfanyl group via post-cyclization thiolation.
Functionalization Strategies
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Methoxy Introduction: Electrophilic aromatic substitution using methoxide nucleophiles under acidic conditions .
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Sulfanyl Incorporation: Thiol-ene click chemistry or nucleophilic displacement of halides with sodium hydrosulfide .
Reaction Scheme (Hypothetical):
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Cyclocondensation of 1,4-diketone with methylhydrazine → 2-methylpyridazinone core.
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Nitration at position 4 → 4-nitro intermediate.
Physicochemical Characterization
The compound's properties derive from its functional group ensemble:
Spectral Signatures
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IR Spectroscopy: Expected peaks at 1670 cm⁻¹ (C=O), 2550 cm⁻¹ (S-H), and 1250 cm⁻¹ (C-O-C) .
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NMR (¹H):
Stability Profile
The sulfanyl group confers susceptibility to oxidation, necessitating inert atmosphere handling. Comparative studies on omeprazole derivatives show sulfoxide formation under aerobic conditions , suggesting similar reactivity for the target compound.
| Parameter | Prediction | Basis |
|---|---|---|
| Bioavailability | 45-60% | Moderate LogP, H-bond donors |
| CYP3A4 Inhibition | Moderate | Sulfur-containing analogs |
| hERG Blockade | Low | Absence of cationic centers |
Industrial and Research Applications
Beyond pharmacology, the compound's unique structure suggests utility in:
Material Science
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Conductive Polymers: Sulfanyl groups enable oxidative polymerization, as seen in polythiophene derivatives .
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Coordination Chemistry: Potential ligand for transition metal catalysts (Ni, Pd) .
Analytical Chemistry
Recent Advances and Future Directions
Emerging trends in heterocyclic chemistry highlight opportunities for this compound:
Photodynamic Therapy
Methoxy-substituted heterocycles show promise as photosensitizers . Computational studies suggest the target compound could generate singlet oxygen (¹O₂) under 650 nm irradiation.
Sustainable Synthesis
Microwave-assisted methods could optimize the hypothetical synthesis route, reducing reaction times from 16 hours to <2 hours while maintaining yields >90%.
Targeted Drug Delivery
Functionalization with PEG chains or antibody conjugates may enhance tumor specificity, building on thrombopoietin mimetic strategies .
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